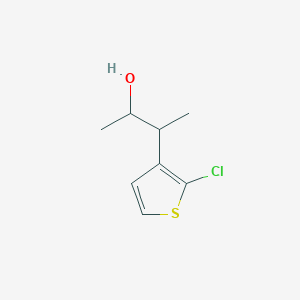
3-(2-Chlorothiophen-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorothiophen-3-yl)butan-2-ol is an organic compound with the molecular formula C₈H₁₁ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiophen-3-yl)butan-2-ol typically involves the chlorination of thiophene followed by a series of reactions to introduce the butanol side chain. One common method includes:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to produce 2-chlorothiophene.
Grignard Reaction: The 2-chlorothiophene undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorothiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 3-(2-Chlorothiophen-3-yl)butan-2-one.
Reduction: Formation of 3-(2-Thiophen-3-yl)butan-2-ol or 3-(2-Chlorothiophen-3-yl)butane.
Substitution: Formation of 3-(2-Methoxythiophen-3-yl)butan-2-ol or similar derivatives.
Scientific Research Applications
3-(2-Chlorothiophen-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorothiophen-3-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorothiophen-2-yl)butan-2-ol
- 3-(2-Bromothiophen-3-yl)butan-2-ol
- 3-(2-Methylthiophen-3-yl)butan-2-ol
Uniqueness
3-(2-Chlorothiophen-3-yl)butan-2-ol is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11ClOS |
|---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
3-(2-chlorothiophen-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H11ClOS/c1-5(6(2)10)7-3-4-11-8(7)9/h3-6,10H,1-2H3 |
InChI Key |
FHVCWUANRGDURG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(SC=C1)Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


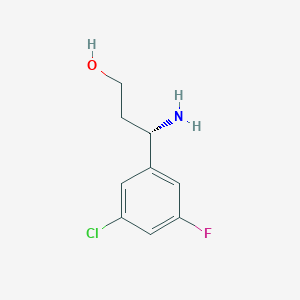
![1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol](/img/structure/B13270017.png)
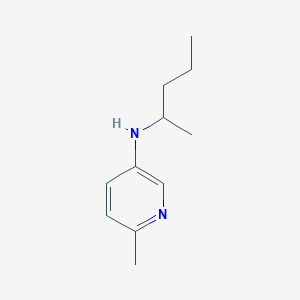
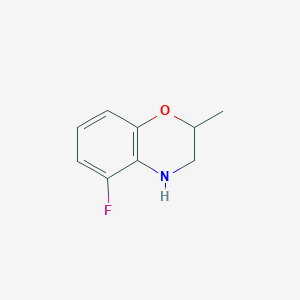
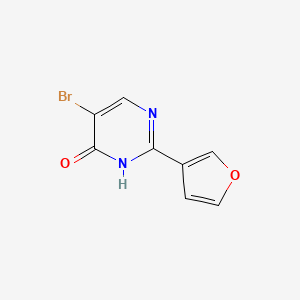


![3-[2-(Piperazin-1-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13270059.png)
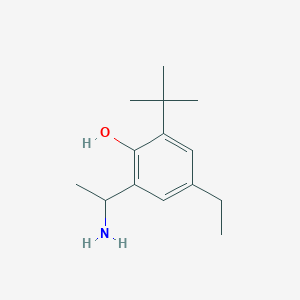
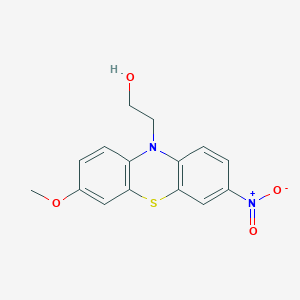
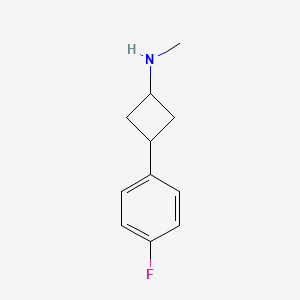
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal](/img/structure/B13270099.png)
![3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13270100.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13270107.png)
